An In-depth Technical Guide to Acetyl-CoA Carboxylase-IN-1 (CAS: 179343-23-8)
An In-depth Technical Guide to Acetyl-CoA Carboxylase-IN-1 (CAS: 179343-23-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-CoA Carboxylase-IN-1 (CAS: 179343-23-8), a potent inhibitor of Acetyl-CoA Carboxylase (ACC), has emerged as a significant tool in the study of metabolic diseases and as a potential antibacterial agent. This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and detailed experimental protocols. The information presented herein is intended to support researchers in utilizing this compound for their studies in drug discovery and metabolic research.
Chemical and Physical Properties
Acetyl-CoA Carboxylase-IN-1, chemically known as 6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine, is a small molecule inhibitor with the following properties:
| Property | Value |
| CAS Number | 179343-23-8 |
| Molecular Formula | C₁₃H₉Br₂N₅ |
| Molecular Weight | 395.05 g/mol |
| Appearance | Solid |
| Melting Point | 284°C |
| Solubility | Soluble in DMSO (30 mg/mL, 75.94 mM)[1] |
Biological Activity and Mechanism of Action
Acetyl-CoA Carboxylase-IN-1 is a highly potent inhibitor of Acetyl-CoA Carboxylase (ACC), a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[2] This reaction is the rate-limiting step in the biosynthesis of fatty acids.[2] ACC has two main isoforms in mammals, ACC1 and ACC2, which are involved in fatty acid synthesis and the regulation of fatty acid oxidation, respectively. In bacteria, ACC is a multi-subunit enzyme essential for cell wall biosynthesis and survival.
The inhibitory action of Acetyl-CoA Carboxylase-IN-1 on ACC leads to a depletion of malonyl-CoA. This has two major downstream effects:
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Inhibition of Fatty Acid Synthesis: Malonyl-CoA is a critical building block for the synthesis of new fatty acids. By reducing its availability, the inhibitor effectively halts this process.
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Stimulation of Fatty Acid Oxidation: Malonyl-CoA also acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme that facilitates the transport of fatty acids into the mitochondria for beta-oxidation. A decrease in malonyl-CoA levels relieves this inhibition, leading to an increase in fatty acid oxidation.
Due to its role in lipid metabolism, this inhibitor is a valuable tool for research in obesity, diabetes, and other metabolic syndromes.[1] Furthermore, its potent activity against bacterial ACC makes it a promising candidate for the development of novel antibiotics.[1][3]
Signaling Pathway of ACC Inhibition
Quantitative Data
The following tables summarize the reported in vitro activity of Acetyl-CoA Carboxylase-IN-1.
Table 1: Enzyme Inhibitory Activity
| Target | IC₅₀ (nM) |
| Acetyl-CoA Carboxylase (ACC) | <5[3] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Escherichia coli Strain | Treatment | MIC (µM) |
| Wild Type (WT) | - | >25[1][3] |
| Wild Type (WT) | + PMBN | 3.13[1][3] |
| ΔacrAB | - | 25[1][3] |
| ΔacrAB | + PMBN | 0.39[1][3] |
| ΔtolC | - | 1.56[1][3] |
| ΔtolC | + PMBN* | 0.1[1][3] |
*Polymyxin B nonapeptide (PMBN) is used to permeabilize the outer membrane of Gram-negative bacteria.
Experimental Protocols
The following are detailed methodologies for key experiments related to the characterization of Acetyl-CoA Carboxylase-IN-1.
Synthesis of Acetyl-CoA Carboxylase-IN-1
The synthesis of 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine is achieved through a multi-step process as reported by Zega et al. (2012).
Materials:
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Guanidine nitrate
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Ethoxymethylenemalononitrile
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Ethanol
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Sodium ethoxide
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Raney nickel
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Formic acid (98%)
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2,6-dibromobenzaldehyde
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Appropriate solvents and reagents for purification
Procedure:
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Synthesis of 2,4-diamino-5-cyanopyrimidine: Guanidine nitrate is condensed with ethoxymethylenemalononitrile in the presence of sodium ethoxide in ethanol.
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Reduction of the cyano group: The resulting 2,4-diamino-5-cyanopyrimidine is reduced using a Raney nickel catalyst in 98% formic acid to yield 2,4-diamino-5-(aminomethyl)pyrimidine.
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Cyclization: The aminomethylpyrimidine intermediate is then cyclized with 2,6-dibromobenzaldehyde to form the final product, 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine.
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Purification: The final compound is purified using standard techniques such as recrystallization or column chromatography.
Acetyl-CoA Carboxylase Inhibition Assay
The inhibitory activity of the compound against ACC is typically determined using a biochemical assay that measures the activity of the biotin (B1667282) carboxylase (BC) or carboxyltransferase (CT) component of the enzyme. The following is a general protocol based on methods for similar inhibitors.
Materials:
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Purified recombinant ACC enzyme (bacterial or mammalian)
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Acetyl-CoA
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ATP
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Sodium bicarbonate
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Assay buffer (e.g., HEPES buffer containing MgCl₂, KCl, and DTT)
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Coupled enzyme system for ADP detection (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase)
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NADH
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Phosphoenolpyruvate
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Acetyl-CoA Carboxylase-IN-1 dissolved in DMSO
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96-well microplate
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Spectrophotometer
Procedure:
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A reaction mixture is prepared containing the purified ACC enzyme, its substrates (acetyl-CoA, ATP, and bicarbonate), and the components of the coupled enzyme system in the assay buffer.
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Serial dilutions of Acetyl-CoA Carboxylase-IN-1 in DMSO are added to the wells of a 96-well plate. A control with DMSO alone is included.
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The enzymatic reaction is initiated by the addition of the substrate mixture.
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The plate is incubated at the optimal temperature for the enzyme (e.g., 37°C).
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The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer. This rate is proportional to the rate of ADP production and thus to the ACC activity.
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The percentage of inhibition for each concentration of the inhibitor is calculated relative to the control.
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The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antibacterial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
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Bacterial strains (E. coli WT, ΔacrAB, ΔtolC)
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
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Acetyl-CoA Carboxylase-IN-1 dissolved in DMSO
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Polymyxin B nonapeptide (PMBN) solution (optional)
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96-well microplates
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Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL)
Procedure:
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Two-fold serial dilutions of Acetyl-CoA Carboxylase-IN-1 are prepared in CAMHB in the wells of a 96-well microplate.
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For experiments with PMBN, a sub-inhibitory concentration of PMBN is added to the media.
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A standardized inoculum of the bacterial strain is added to each well.
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Positive (no inhibitor) and negative (no bacteria) growth controls are included.
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The plates are incubated at 37°C for 18-24 hours.
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The MIC is determined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
Safety and Handling
Acetyl-CoA Carboxylase-IN-1 is for research use only.[1][3] Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]
Conclusion
Acetyl-CoA Carboxylase-IN-1 is a potent and valuable research tool for investigating the roles of ACC in metabolism and for exploring novel antibacterial strategies. The data and protocols presented in this guide are intended to facilitate its effective use in the laboratory. Further research into the in vivo efficacy and pharmacokinetic properties of this compound will be crucial in determining its therapeutic potential.
